Synthesis and characterization of Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate.
Synthesis and characterization of Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate.
An In-depth Technical Guide to the Synthesis and Characterization of Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate
This document provides a comprehensive technical overview of Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate, a specialized amino acid derivative with significant potential in synthetic chemistry. Targeted at researchers, medicinal chemists, and professionals in drug development, this guide details a robust synthetic pathway, outlines a thorough characterization protocol, and discusses the scientific rationale underpinning these methodologies.
Introduction and Strategic Importance
Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate (CAS No. 58237-86-8) is a unique non-proteinogenic amino acid building block.[1][2] Its structure is characterized by a glycine methyl ester backbone featuring two critical modifications at the α-carbon: a benzyloxycarbonyl (Cbz) protected amine and a methoxy group. This α,α-disubstitution imparts significant conformational constraint and unique stereoelectronic properties.
The true value of this molecule lies in its function as a sophisticated scaffold in peptidomimetics and medicinal chemistry. The Cbz group offers stable amine protection that can be selectively removed via hydrogenolysis, while the α-methoxy group can influence peptide secondary structure and improve metabolic stability. As such, understanding its synthesis and characterization is crucial for its effective application in the design of novel therapeutics and advanced materials.[3]
Molecular Overview and Physicochemical Properties
A clear understanding of the molecule's fundamental properties is the first step in its successful application.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source(s) |
| IUPAC Name | Methyl 2-(((benzyloxy)carbonyl)amino)-2-methoxyacetate | [1] |
| CAS Number | 58237-86-8 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₅ | |
| Molecular Weight | 267.28 g/mol | |
| Appearance | Predicted: Colorless to pale yellow oil or solid | |
| InChI Key | NNBQAZBSJUATDO-UHFFFAOYSA-N | [2] |
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Caption: 2D Structure of Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate.
Synthesis Methodology: An Electrochemical Approach
The introduction of an α-methoxy group onto an amino acid scaffold is a non-trivial synthetic challenge. A highly effective and elegant method involves the electrochemical oxidation of an N-acylamino malonic acid monoester. This approach, pioneered by Iwasaki and Matsumoto, proceeds through a transient N-acyliminium ion intermediate, which is subsequently trapped by a nucleophilic solvent, in this case, methanol.[4][5]
Retrosynthetic Analysis
The logic for the synthesis is clarified by a retrosynthetic disconnection. The target molecule's C-O bond at the α-carbon is disconnected, revealing a stabilized N-acyliminium cation. This intermediate arises from the oxidative decarboxylation of a readily available precursor: 2-(((benzyloxy)carbonyl)amino)malonic acid monomethyl ester.
Caption: Retrosynthetic pathway for the target molecule.
Core Mechanism: Anodic Oxidation
The key transformation is an anodic oxidation reaction performed in an electrochemical cell. The process unfolds as follows:
-
Oxidation: At the anode, the carboxylate of the malonic acid monoester precursor undergoes a two-electron oxidation.
-
Decarboxylation: This oxidation is immediately followed by the loss of carbon dioxide (decarboxylation).
-
N-Acyliminium Ion Formation: The resulting species is a highly electrophilic N-acyliminium ion. This intermediate is central to the reaction's success.
-
Nucleophilic Trap: The methanol solvent, present in large excess, acts as a nucleophile, attacking the N-acyliminium ion to form the desired α-methoxy product.
This electrochemical method is advantageous as it often proceeds under mild conditions without the need for harsh chemical oxidants.
Detailed Experimental Protocol
This protocol is a self-validating workflow, incorporating in-process checks and leading to a final product that can be rigorously characterized.
Step 1: Synthesis of Precursor - Monomethyl 2-((benzyloxycarbonyl)amino)malonate
-
Reaction Setup: To a solution of 2-((benzyloxycarbonyl)amino)malonic acid (1 equiv.) in anhydrous methanol (approx. 0.2 M), add sulfuric acid (0.1 equiv.) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours.
-
Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase) until the starting di-acid is consumed.
-
Work-up: Quench the reaction by pouring the mixture into an ice-cold saturated sodium bicarbonate solution. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude monoester is often carried forward without further purification.
Step 2: Electrochemical Methoxylation
-
Cell Assembly: Assemble an undivided electrochemical cell equipped with two platinum or carbon plate electrodes.
-
Electrolyte Solution: Dissolve the crude monoester precursor (1 equiv.) and a supporting electrolyte such as sodium methoxide (0.1 equiv.) in anhydrous methanol.
-
Electrolysis: Apply a constant current (typically 5-10 mA/cm²) to the solution with stirring. The reaction should be conducted under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up: Upon completion, neutralize the solution with a few drops of acetic acid. Remove the methanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield the pure Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate.
Structural Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectroscopic behavior of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Cited Analogy |
| ~ 7.35 | m | 5H | Ar-H (Phenyl ring of Cbz) | Aromatic protons of the benzyl group typically appear in this region.[6] |
| ~ 5.70 | d | 1H | N-H | Amide proton, doublet due to coupling with α-H. |
| ~ 5.40 | d | 1H | α-H | Methine proton at the chiral center, deshielded by adjacent O, N, and carbonyl. |
| ~ 5.15 | s | 2H | -O-CH ₂-Ph (Cbz) | Benzylic protons of the Cbz protecting group.[6] |
| ~ 3.75 | s | 3H | -COOCH ₃ (Methyl Ester) | Singlet for the methyl ester protons. |
| ~ 3.45 | s | 3H | -OCH ₃ (Methoxy) | Singlet for the α-methoxy protons. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale / Cited Analogy |
| ~ 169.0 | C =O (Ester) | Carbonyl carbon of the methyl ester. |
| ~ 156.0 | C =O (Carbamate) | Carbonyl carbon of the Cbz group. |
| ~ 136.0 | Ar-C (Quaternary, Cbz) | Quaternary aromatic carbon attached to the benzylic CH₂. |
| ~ 128.5 - 128.0 | Ar-C H (Phenyl ring) | Aromatic carbons of the benzyl group.[7] |
| ~ 85.0 | α-C | The key α-carbon, shifted downfield by both oxygen and nitrogen substituents. |
| ~ 67.5 | -O-C H₂-Ph (Cbz) | Benzylic carbon of the Cbz group. |
| ~ 56.0 | -OC H₃ (Methoxy) | Methoxy carbon, typically appears around 55-60 ppm.[7] |
| ~ 52.5 | -COOC H₃ (Methyl Ester) | Methyl ester carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to confirm the presence of key functional groups.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H Stretch | Amide (Carbamate) |
| ~ 3050 | C-H Stretch (sp²) | Aromatic Ring |
| ~ 2950 | C-H Stretch (sp³) | Methyl/Methine |
| ~ 1750 | C=O Stretch | Ester Carbonyl |
| ~ 1715 | C=O Stretch | Carbamate Carbonyl |
| ~ 1520 | N-H Bend | Amide II |
| ~ 1250, 1050 | C-O Stretch | Ester and Ether |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion Species | Interpretation |
| 268.12 | [M+H]⁺ | Protonated molecular ion |
| 290.10 | [M+Na]⁺ | Sodium adduct, confirms molecular weight |
| 236.09 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 208.09 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group |
Applications and Future Directions
Methyl ((benzyloxycarbonyl)amino)(methoxy)acetate is more than a synthetic curiosity; it is a strategic tool for molecular design.
-
Peptidomimetics: Its incorporation into a peptide sequence can enforce specific backbone conformations (e.g., β-turns) due to steric hindrance, which is a key strategy for designing peptides with enhanced biological activity and selectivity.
-
Drug Discovery: The α-methoxy group can block metabolic oxidation at the α-carbon, a common degradation pathway for peptides, thus improving the pharmacokinetic profile of a potential drug candidate.
-
Asymmetric Synthesis: As a chiral building block (if synthesized enantioselectively), it can serve as a precursor for more complex and stereochemically rich target molecules.
Future research should focus on developing enantioselective versions of the electrochemical synthesis and exploring the impact of this building block on the therapeutic properties of known bioactive peptides.
References
- Iwasaki, T., & Matsumoto, K. (1970s). Anodic decarboxylation of N-acylamino malonic acid monoesters in alcoholic solvents to afford α-alkoxy α-amino acid derivatives.
-
Matveeva, E., et al. (2023). Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. Organic Letters. Available at: [Link]
-
DIAL@UCLouvain. (2003). Synthesis of phosphinic acids and aza-beta and gamma-lactams as potential inhibitors of bacterial D,D-peptidases and beta-lactamases. Available at: [Link]
- MacInnis, C. E., et al. (2008). Variable temperature NMR characterization of a-glycine. Journal of Molecular Structure.
Sources
- 1. 58237-86-8|Methyl 2-(((benzyloxy)carbonyl)amino)-2-methoxyacetate|BLD Pharm [bldpharm.com]
- 2. No results for search term "10-F774765" | CymitQuimica [cymitquimica.com]
- 3. DIAL : download document [dial.uclouvain.be]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Carbobenzyloxyglycine(1138-80-3) 1H NMR spectrum [chemicalbook.com]
- 7. par.nsf.gov [par.nsf.gov]
